7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-based derivative featuring a benzo[d]oxazole-thioethyl group at the 7-position and a 4-benzylpiperazine moiety at the 8-position. The purine core, substituted with two methyl groups at the 1- and 3-positions, forms a 2,6-dione structure, which is a common scaffold in bioactive molecules targeting adenosine receptors or phosphodiesterases.
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3S/c1-30-23-22(24(35)31(2)27(30)36)34(16-17-38-26-28-20-10-6-7-11-21(20)37-26)25(29-23)33-14-12-32(13-15-33)18-19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJUBZIZAUNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Thioether Formation: The benzo[d]oxazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.
Purine Derivative Synthesis: The purine core is synthesized separately, often starting from xanthine or a similar precursor, through alkylation and subsequent functional group modifications.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the benzo[d]oxazole moiety. These compounds have shown effectiveness against a range of pathogens, making them candidates for developing new antimicrobial agents. For instance, derivatives of benzo[d]oxazole have been synthesized and tested for their ability to inhibit bacterial growth, demonstrating promising results against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Compounds similar to 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been investigated for their neuroprotective effects. Research indicates that benzo[d]oxazole derivatives can exert protective effects on neuronal cells against β-amyloid-induced toxicity, which is relevant for Alzheimer's disease research . This suggests that the compound may play a role in neurodegenerative disease therapies.
Acetylcholinesterase Inhibition
The compound's structure suggests potential activity as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in the treatment of Alzheimer’s disease as they help increase acetylcholine levels in the brain. Studies on related piperazine derivatives have shown promising inhibition of human acetylcholinesterase, indicating that similar mechanisms may apply to this compound .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that allow for modifications to enhance its biological activity. The structure contains key functional groups that contribute to its pharmacological properties:
| Component | Function |
|---|---|
| Benzo[d]oxazole moiety | Contributes to antimicrobial and neuroprotective activity |
| Piperazine ring | Implicated in acetylcholinesterase inhibition |
| Purine core | Essential for biological activity in nucleotides |
Neuroprotective Study
A study conducted on synthetic benzo[d]oxazole derivatives demonstrated their ability to protect PC12 cells from β-amyloid toxicity. The results indicated a dose-dependent neuroprotective effect, with specific derivatives showing IC50 values comparable to established neuroprotective agents like donepezil . This positions the compound as a potential candidate for further development in neurodegenerative disease treatments.
Antimicrobial Efficacy
In another study focusing on piperazine derivatives, compounds were screened for antimicrobial efficacy against various bacterial strains. The findings showed that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range . This reinforces the potential application of this compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole and purine moieties are known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
Target Compound vs. Benzoimidazole Analogs
A closely related compound, 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS: 476482-79-8), differs in two key aspects:
Heterocycle : The target compound uses a benzo[d]oxazole group (O and N in the heterocycle), whereas the analog employs a benzo[d]imidazole (two N atoms). This substitution alters electronic properties—oxazole is less basic than imidazole—which may influence solubility and binding affinity.
Piperazine/Piperidine Substituent : The target’s 4-benzylpiperazine group introduces a secondary amine and a bulky benzyl substituent, contrasting with the analog’s 4-methylpiperidine (a tertiary amine with a smaller methyl group). Piperazine’s additional nitrogen could facilitate hydrogen bonding in biological targets .
| Property | Target Compound | Benzoimidazole Analog (CAS: 476482-79-8) |
|---|---|---|
| Molecular Formula | C27H33N7O3S | C21H25N7O2S |
| Molecular Weight | ~535 g/mol | 439.5 g/mol |
| Heterocycle | Benzo[d]oxazole | Benzo[d]imidazole |
| 8-Position Substituent | 4-Benzylpiperazin-1-yl | 4-Methylpiperidin-1-yl |
Comparison with Spirocyclic Benzothiazole Derivatives
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share a benzothiazole motif but differ in core structure (spirocyclic vs. purine). The benzothiazole group (S and N) in these spiro compounds may confer distinct electronic and steric profiles compared to the target’s benzooxazole. Additionally, the dimethylamino-phenyl substituent in ’s compounds contrasts with the target’s benzylpiperazine, suggesting divergent solubility and receptor interaction patterns .
Aza-Oxa-Naphthoisoxazole Derivatives
describes chloro-aza-oxa-naphthoisoxazole compounds (e.g., 8b and 8c ), which feature fused aza-oxa rings and phenethylpiperidine groups. While structurally distinct from the purine-based target, these compounds highlight the pharmacological relevance of combining nitrogen-oxygen heterocycles with piperidine/piperazine moieties. The chloro substituents in ’s compounds may enhance metabolic stability compared to the target’s unsubstituted benzooxazole .
Key Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely involves nucleophilic substitution to attach the thioethyl-benzooxazole and benzylpiperazine groups to the purine core, analogous to methods described for benzothiazole spiro compounds () .
- Bioactivity Potential: Piperazine/piperidine substituents are common in CNS-targeting drugs, suggesting the target compound may interact with neurotransmitter receptors. The benzooxazole-thioethyl group could modulate selectivity compared to benzothiazole or benzimidazole analogs .
Biological Activity
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A purine core
- A benzo[d]oxazole moiety
- A piperazine group
These structural components are believed to contribute to its biological activity by interacting with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this derivative exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[d]oxazole group have shown efficacy against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Neuroprotective Effects
Research has demonstrated that benzo[d]oxazole derivatives can offer neuroprotective benefits. In vitro studies on PC12 cells exposed to β-amyloid have shown that these compounds can mitigate neurotoxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Inhibition of Acetylcholinesterase (AChE)
Piperazine derivatives have been highlighted for their ability to inhibit AChE, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. The binding affinity and inhibition kinetics of such compounds have been characterized through molecular docking studies .
Case Studies
- Neuroprotection in Alzheimer’s Disease Models :
- Antimicrobial Efficacy :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
